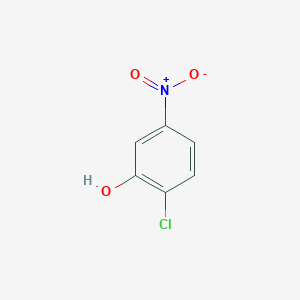

2-Chloro-5-nitrophenol

Overview

Description

Molecular Structure Analysis

The molecular formula of 2C5NP is C6H4ClNO3 . It consists of a benzene ring with a nitro group (-NO2) and a chlorine atom attached to it .

Physical And Chemical Properties Analysis

2C5NP has a molecular weight of 173.554 Da . The physical and chemical properties of 2C5NP, such as its density, boiling point, vapor pressure, and other related properties, are not widely documented in the literature .

Scientific Research Applications

Degradation by Bacteria

The compound 2-Chloro-5-nitrophenol (2C5NP) is a typical chlorinated nitroaromatic pollutant. A bacterium, Cupriavidus sp. strain CNP-8, has been found to degrade 2C5NP via partial reductive pathways . This bacterium utilizes 2C5NP and meta-nitrophenol (MNP) and degrades them through a concentration-dependent process .

Role in Biodegradation Kinetics

Biodegradation kinetic analysis of 2C5NP degradation by the strain CNP-8 indicated that the degradation is concentration-dependent, with a maximum specific degradation rate of 21.2 ± 2.3 μM h −1 .

Involvement in Enzymatic Reactions

MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This is the first time this intermediate of 2C5NP catabolism has been identified .

Role in Ring-Cleavage Reactions

MnpC, an aminohydroquinone dioxygenase, is likely responsible for the ring-cleavage reaction of 2C5NP degradation .

Abatement in Aqueous Solution

2-Chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol are generated consecutively in the HOCl process . However, their formation is less in the UV/HOCl process .

Transformation in Wastewater Treatment

In wastewater treatment, the transformation of 4-nitrophenol to 2-chloro-4-nitrophenol is significantly promoted in the UV/HOCl process .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-nitrophenol (2C5NP) is a NADPH-dependent nitroreductase, known as MnpA . This enzyme is found in certain bacteria, such as the Cupriavidus sp. strain CNP-8 . MnpA plays a crucial role in the degradation of 2C5NP, which is a typical chlorinated nitroaromatic pollutant .

Mode of Action

MnpA interacts with 2C5NP by catalyzing its partial reduction to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This reaction is part of the degradation process of 2C5NP . Another enzyme, MnpC, an aminohydroquinone dioxygenase, is likely responsible for the ring-cleavage reaction of 2C5NP degradation .

Biochemical Pathways

The degradation of 2C5NP involves partial reductive pathways . The process begins with the reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol, catalyzed by MnpA . This is followed by a ring-cleavage reaction, likely mediated by MnpC . These reactions result in the breakdown of 2C5NP, a process that is crucial for bacteria that utilize 2C5NP as a carbon and energy source .

Pharmacokinetics

The molecular weight of 2c5np is 173554 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The action of MnpA and MnpC on 2C5NP results in the degradation of this compound . This is beneficial for bacteria that utilize 2C5NP as a carbon and energy source . The degradation of 2C5NP also helps in the detoxification of this pollutant, which is known for its toxicity to living beings due to its carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

The degradation of 2C5NP by bacteria like Cupriavidus sp. strain CNP-8 can occur in environments contaminated with pesticides . The rate of 2C5NP degradation by this strain was found to be concentration-dependent . Environmental factors, such as the presence of other pollutants, may also influence the action, efficacy, and stability of 2C5NP

properties

IUPAC Name |

2-chloro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMGQSCPTLELLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210921 | |

| Record name | 2-Chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-nitrophenol | |

CAS RN |

619-10-3 | |

| Record name | 2-Chloro-5-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

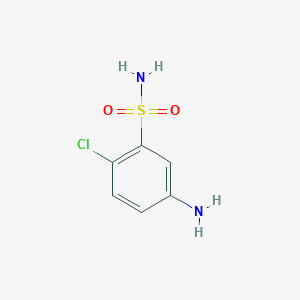

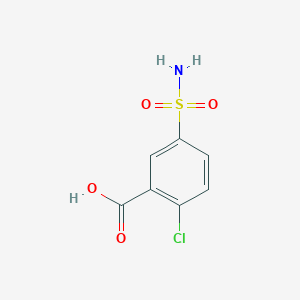

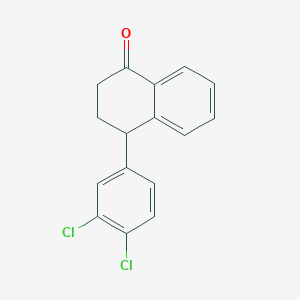

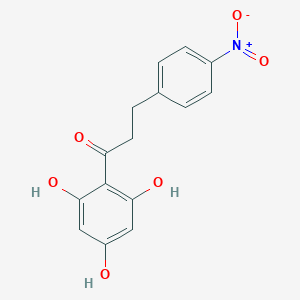

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the initial steps of 2-Chloro-5-nitrophenol (2C5NP) degradation by bacteria?

A1: Research on Ralstonia eutropha JMP134, a bacterium capable of utilizing 2C5NP as an energy and nutrient source, reveals the initial degradation steps. 2C5NP is first reduced to 2-chloro-5-hydroxylaminophenol. This compound then undergoes an enzymatic Bamberger rearrangement, yielding 2-amino-5-chlorohydroquinone. [] Another bacterium, Cupriavidus sp. strain CNP-8, demonstrates a similar initial degradation pathway. []

Q2: What enzymes are involved in the bacterial degradation of 2C5NP?

A2: In Ralstonia eutropha JMP134, the enzyme 3-nitrophenol nitroreductase plays a crucial role. It catalyzes the reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol. Following this, 3-hydroxylaminophenol mutase catalyzes the subsequent conversion to 2-amino-5-chlorohydroquinone. [] Similarly, in Cupriavidus sp. strain CNP-8, a nitroreductase enzyme, MnpA, catalyzes the reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol, with 2-chloro-5-nitrosophenol identified as an intermediate in this process. []

Q3: Can 3-nitrophenol nitroreductase utilize other substrates besides 2C5NP?

A3: Yes, studies demonstrate that 3-nitrophenol nitroreductase exhibits activity towards a range of nitroaromatic compounds beyond 2C5NP. This enzyme can reduce mono-, di-, and even trinitroaromatic compounds, indicating a relaxed substrate specificity. []

Q4: What are the major metabolites of 2C5NP identified in humans exposed to p-chloronitrobenzene (p-CNB)?

A4: Research on the metabolism of p-CNB, a compound metabolized to 2C5NP in humans, identifies several key metabolites in urine. These include N-acetyl-S-(4-nitrophenyl)-L-cysteine, p-chloroaniline, 2C5NP itself, 2-amino-5-chlorophenol, and 2,4-dichloroaniline. Among these, N-acetyl-S-(4-nitrophenyl)-L-cysteine is the most abundant. [, , ]

Q5: How does the degradation of p-CNB differ in the Fe0/H2O2 Fenton-like reaction compared to the traditional Fenton reaction?

A5: The Fe0/H2O2 Fenton-like reaction demonstrates a higher efficiency in degrading p-CNB compared to the traditional Fenton reaction (20-30% greater removal efficiency) under similar conditions. []

Q6: What are the intermediate products formed during the degradation of p-CNB by the Fe0/H2O2 Fenton-like reaction?

A6: The degradation of p-CNB through the Fe0/H2O2 Fenton-like reaction generates various intermediates, including oxalic acid, glycolic acid, acetic acid, maleic acid, p-nitrophenol, p-chlorophenol, 2C5NP, and 5-chloro-2-nitrophenol. This degradation process does not fully mineralize the chloro and nitro groups into inorganic ions. []

Q7: Is ozonation an effective method for the complete mineralization of 2C5NP?

A7: While ozonation effectively degrades 2C5NP, it does not lead to complete mineralization. Studies show that the total organic carbon (TOC) removal rate during ozonation is significantly lower than the rate of 2C5NP degradation. [, ] This suggests the formation of persistent organic byproducts.

Q8: What is the primary reactive species responsible for 2C5NP degradation during ozonation?

A8: Research suggests that hydroxyl radicals (•OH) are the dominant reactive species responsible for 2C5NP degradation in ozonation, particularly at pH levels of 7 or higher. []

Q9: What are the main intermediates identified during the ozonation of p-CNB?

A9: Ozonation of p-CNB primarily yields aromatic intermediates such as p-chlorophenol, p-nitrophenol, and 2C5NP. Additionally, non-aromatic byproducts like oxalic acid, malonic acid, maleic acid, and muconic acid are also formed. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)